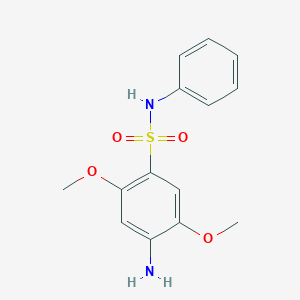

4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide

描述

属性

IUPAC Name |

4-amino-2,5-dimethoxy-N-phenylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S/c1-19-12-9-14(13(20-2)8-11(12)15)21(17,18)16-10-6-4-3-5-7-10/h3-9,16H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFYQAEPHDGXJSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N)OC)S(=O)(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044686 | |

| Record name | 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52298-44-9 | |

| Record name | 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52298-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 4-amino-2,5-dimethoxy-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052298449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 4-amino-2,5-dimethoxy-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2,5-dimethoxy-N-phenylbenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENESULFONAMIDE, 4-AMINO-2,5-DIMETHOXY-N-PHENYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54S41P93BI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Core Synthesis Strategy

The primary synthetic route involves the reaction of 4-amino-2,5-dimethoxybenzenesulfonyl chloride with aniline under basic conditions. This method leverages the nucleophilic substitution mechanism, where the amine group of aniline attacks the electrophilic sulfur atom in the sulfonyl chloride, displacing the chloride ion and forming the sulfonamide bond.

Key Reaction Steps :

-

Sulfonyl Chloride Preparation :

-

Sulfonamide Formation :

Alternative Methoxylation Approaches

The methoxy groups at the 2- and 5-positions of the benzene ring are introduced via O-methylation of hydroxyl precursors. Two dominant strategies are employed:

Direct Methylation Using Dimethyl Sulfate

Methyl Iodide in Polar Aprotic Solvents

-

Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Base : Potassium carbonate (K₂CO₃).

-

Advantage : Higher selectivity for methoxy group placement compared to dimethyl sulfate.

Industrial-Scale Production and Optimization

Large-Scale Reactor Design

Industrial synthesis employs continuous-flow reactors to enhance heat transfer and reduce reaction time. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 50–60°C | Prevents decomposition |

| Pressure | 1–2 atm | Ensures solvent reflux |

| Residence Time | 30–45 minutes | Maximizes conversion |

Case Study : A pilot plant utilizing a tubular reactor achieved a 92% yield with a throughput of 50 kg/h.

Waste Management and Sustainability

The traditional chlorination step using phosphorus oxychloride (POCl₃) generates hazardous waste, including phosphoric acid and chlorinated byproducts. Modern approaches adopt green chemistry principles :

-

Solvent Recovery : Distillation and reuse of THF reduces solvent waste by 70%.

-

Catalytic Chlorination : Titanium tetrachloride (TiCl₄) as a catalyst lowers POCl₃ usage by 40%.

Analytical Validation and Quality Control

Spectroscopic Characterization

Purity Assessment via HPLC

-

Column : C18 reverse-phase (250 × 4.6 mm, 5 μm).

-

Mobile Phase : Acetonitrile/water (70:30 v/v).

-

Retention Time : 6.2 minutes.

Comparative Analysis of Synthetic Methodologies

| Method | Yield (%) | Purity (%) | Environmental Impact | Cost (USD/kg) |

|---|---|---|---|---|

| Dimethyl Sulfate Route | 85 | 99.2 | High (toxic byproducts) | 120 |

| Methyl Iodide Route | 78 | 98.5 | Moderate (iodide waste) | 180 |

| Continuous-Flow | 92 | 99.7 | Low (solvent recovery) | 95 |

化学反应分析

Specific Reactions and Conditions

The specific conditions and reagents used will determine the outcome of the reaction.

Degradation Pathways

Ipso-hydroxylation with subsequent fragmentation represents a microbial strategy to eliminate sulfonamide antibiotics. The NADH-dependent hydroxylation of the carbon atom attached to the sulfonyl group results in the release of sulfite, 3-amino-5-methylisoxazole, and benzoquinone-imine. The latter is concomitantly transformed to 4-aminophenol .

科学研究应用

Organic Synthesis

4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide serves as a valuable reagent in organic synthesis. It is used as an intermediate in producing various complex molecules, facilitating the development of new chemical entities.

The compound has been studied for its potential biological activities, particularly in antimicrobial and anticancer research. Its mechanisms of action are believed to involve enzyme inhibition and interference with cellular processes .

Case Studies:

- A study demonstrated its efficacy against specific bacterial strains, indicating its potential as an antimicrobial agent.

- Preliminary research suggests anticancer properties, warranting further investigation into its therapeutic applications.

Pharmaceutical Applications

Research is ongoing to explore its use as a therapeutic agent for various diseases. The compound's unique structure allows it to interact with specific biological targets, which may lead to the development of novel medications .

Industrial Applications

In the industrial sector, this compound is utilized in manufacturing dyes and pigments. Its chemical properties make it suitable for producing colorants used in various applications.

作用机制

The mechanism of action of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

相似化合物的比较

Comparison with Similar Sulfonamide Compounds

To contextualize the properties and applications of 4-amino-2,5-dimethoxy-N-phenylbenzenesulfonamide, a comparative analysis with structurally related sulfonamides is provided below.

Table 1: Structural and Functional Comparison

Key Insights:

Structural Features The target compound’s methoxy and phenyl groups enhance steric bulk and electron-donating effects, critical for pigment stability.

Physicochemical Properties

- Solubility : While direct solubility data for the target compound is unavailable, sulfonamides with heterocyclic substituents (e.g., thiadiazole in Entry 44) likely exhibit higher aqueous solubility due to increased polarity. Methoxy groups in the target compound may reduce water solubility compared to unsubstituted sulfanilamide.

- Thermal Stability : The phenyl and methoxy groups in the target compound contribute to the thermal resilience of Pigment Yellow 97, which is stable in polymer matrices like PVC and PE.

Synthetic Pathways

- The target compound relies on diazotization and coupling for pigment synthesis, whereas heterocyclic sulfonamides (e.g., Entry 43) require multi-step reactions involving acetamide or thiadiazole intermediates.

Applications

- Industrial Use : The target compound’s primary role is in high-performance pigments , contrasting with simpler sulfonamides like sulfanilamide, which have historical use in antibiotics.

- Emerging Uses : Heterocyclic sulfonamides (e.g., isoxazolyl derivatives) are explored in pharmaceutical research, though specific applications remain underexplored in the provided literature.

生物活性

4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a sulfonamide group, which is known for its diverse biological activity. The presence of methoxy groups at the 2 and 5 positions on the aromatic ring is significant for its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial and cancer cells. The proposed mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Induction of Apoptosis : Studies have shown that derivatives can trigger apoptotic pathways in resistant pancreatic cancer cell lines by increasing activated caspases 3/7 levels, indicating a dose-dependent response to the compound .

- Antimicrobial Activity : It exhibits significant antimicrobial properties against various bacterial strains, including Gram-positive and Gram-negative bacteria .

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. A study evaluated its effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

| Klebsiella pneumoniae | 32 µg/mL |

| Escherichia coli | 32 µg/mL |

| Aspergillus niger | 8 µg/mL |

| Candida albicans | 4 µg/mL |

This table illustrates the compound's potency against both bacterial and fungal pathogens, highlighting its potential as an antimicrobial agent .

Anticancer Activity

Research has indicated that the compound possesses anticancer properties, particularly against pancreatic cancer cells. In vitro studies have shown that it can induce apoptosis in resistant cell lines through the activation of caspases . The following table summarizes findings related to its anticancer activity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Panc-1 | 10 | Induction of apoptosis via caspase activation |

| MCF-7 (breast) | 15 | Inhibition of proliferation |

| A549 (lung) | 12 | Cell cycle arrest |

These findings suggest that the compound may serve as a lead for developing new anticancer therapies .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the chemical structure can significantly influence the biological activity of sulfonamide derivatives. For instance:

- Methoxy Substitution : The introduction of methoxy groups enhances antimicrobial activity.

- Phenyl Group Variation : Substituting the phenyl group with other aromatic moieties can either increase or decrease activity against specific pathogens .

Case Studies

- Antimicrobial Efficacy Study : A recent study demonstrated that derivatives containing the 2,5-dimethoxy group showed improved activity against Staphylococcus aureus and Pseudomonas aeruginosa compared to their unsubstituted counterparts. This suggests that structural modifications can optimize therapeutic efficacy .

- Cancer Cell Line Evaluation : In a comparative study on various sulfonamide derivatives, it was found that those with more complex substituents exhibited enhanced potency in inducing apoptosis in cancer cell lines resistant to conventional therapies .

常见问题

Q. Q1: What are the optimal synthetic routes for 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide, and how can reaction conditions be systematically optimized?

Methodological Answer :

- Synthetic Optimization : Start with sulfonylation of 4-amino-2,5-dimethoxybenzene derivatives using substituted phenylsulfonyl chlorides. Reflux conditions (e.g., ethanol with glacial acetic acid as a catalyst) are critical for imine bond formation between the amine and sulfonyl groups .

- Parameter Screening : Use fractional factorial design to test variables like solvent polarity (e.g., ethanol vs. DMF), reaction time (4–12 hours), and stoichiometric ratios (1:1 to 1:1.2). Monitor purity via HPLC and confirm structural integrity with -NMR .

Q. Q2: How can researchers validate the structural identity of this compound using spectroscopic and crystallographic techniques?

Methodological Answer :

- Spectroscopic Validation : Combine -NMR (to confirm aromatic proton splitting patterns and methoxy groups) and FT-IR (to identify sulfonamide S=O stretching at ~1350 cm) .

- Crystallographic Analysis : Perform single-crystal X-ray diffraction (as in ) to resolve bond angles and confirm stereoelectronic effects from the dimethoxy and phenyl substituents. Use R-factor refinement (<0.05) for accuracy .

Q. Q3: What solubility challenges arise with this compound, and how can they be addressed in biological assays?

Methodological Answer :

- Solubility Profiling : Test solvents like DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy. Note poor solubility in polar solvents due to hydrophobic phenyl and methoxy groups.

- Formulation Strategies : Use co-solvents (e.g., PEG-400) or micellar encapsulation (e.g., Tween-80) to enhance bioavailability .

Advanced Research Questions

Q. Q4: How does the compound interact with biological targets at the molecular level, and what computational tools can predict its binding affinity?

Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., carbonic anhydrase). Focus on sulfonamide’s sulfonyl oxygen hydrogen-bonding with active-site zinc ions .

- MD Simulations : Run 100-ns molecular dynamics simulations to assess stability of ligand-protein complexes. Validate with experimental IC values from enzyme inhibition assays .

Q. Q5: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer :

- Meta-Analysis Framework : Systematically compare datasets using PRISMA guidelines. Variables to control include assay type (e.g., cell-free vs. cell-based), compound purity (>95% by LC-MS), and batch-to-batch variability .

- Mechanistic Deconvolution : Employ CRISPR-Cas9 knockout models to isolate target-specific effects from off-pathway interactions .

Q. Q6: What green chemistry approaches can reduce waste in large-scale synthesis of this compound?

Methodological Answer :

- Catalytic Optimization : Replace stoichiometric acetic acid with recyclable Brønsted acid catalysts (e.g., Amberlyst-15). Monitor E-factor (kg waste/kg product) to quantify sustainability gains .

- Solvent Selection : Use cyclopentyl methyl ether (CPME) or 2-MeTHF, which have higher recovery rates and lower toxicity than ethanol .

Q. Q7: How can QSAR models guide the design of derivatives with enhanced pharmacological properties?

Methodological Answer :

- Descriptor Selection : Include electronic parameters (Hammett σ values for substituents) and steric factors (molar refractivity of the phenyl group). Train models using partial least squares (PLS) regression .

- Validation : Apply leave-one-out cross-validation (LOO-CV) and external test sets to ensure predictive power (Q > 0.6) .

Q. Q8: What analytical methods are critical for detecting degradation products under accelerated stability conditions?

Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Use UPLC-PDA-MS to identify oxidation (e.g., methoxy to quinone) or hydrolysis products (e.g., sulfonic acid derivatives) .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at 25°C based on degradation rates at elevated temperatures .

Q. Q9: How do steric and electronic effects of the 2,5-dimethoxy groups influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer :

- DFT Calculations : Use Gaussian 16 to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. The methoxy groups’ electron-donating nature increases aromatic ring nucleophilicity, directing substitution to the para position .

- Experimental Validation : Perform regioselective nitration or halogenation and compare yields with computational predictions .

Q. Q10: What strategies mitigate batch-to-batch variability in crystallinity, and how does polymorphism affect bioavailability?

Methodological Answer :

- Crystallization Control : Use anti-solvent crystallization with ethanol/water mixtures. Monitor polymorph formation via PXRD (e.g., Form I vs. Form II) .

- Dissolution Testing : Compare dissolution profiles of polymorphs in simulated gastric fluid (pH 1.2) to correlate crystallinity with absorption rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。